tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
Overview
Description
“tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate” is a chemical compound with the molecular formula C11H21FN2O2 . It has a molecular weight of 232.295 . The compound is also known by other synonyms such as "tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl) (methyl)carbamate" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-7-13-6-5-8(9)12/h8-9,13H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 324.8±27.0 °C at 760 mmHg . The compound is in liquid form . It has a flash point of 150.2±23.7 °C . The compound’s LogP value, which measures its lipophilicity, is 1.56 .
Scientific Research Applications
Synthesis and Intermediate Role
- Synthesis Methods : The compound tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthesis method for this compound has been established, with a total yield of 81% from commercially available 4-fluoro-2methoxy-5nitroaniline (Zhao et al., 2017).
Crystal Structures and Chemical Interactions
- Isostructural Families : Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate belong to the isostructural family of compounds with the formula BocNHCH2CCCCX. In their crystal structures, molecules link through bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Chemical Transformations and Reactions
- Functionalisation of Carbamates : O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with various electrophiles leading to functionalized carbamates. These carbamates, derived from carbonyl compounds, can be deprotected to yield substituted 1,2-diols (Ortiz et al., 1999).
- Hydrogen Bond Interactions : Tert-butyl carbamate derivatives exhibit complex hydrogen bond interactions, assembling molecules into three-dimensional architectures. These interactions are crucial for molecular stability and arrangement in crystal structures (Das et al., 2016).
Properties
IUPAC Name |
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)4-6-13-7-5-11/h13H,4-8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBENUNRDGNUPQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697010 | |
Record name | tert-Butyl [(4-fluoropiperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871022-62-7 | |
Record name | tert-Butyl [(4-fluoropiperidin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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